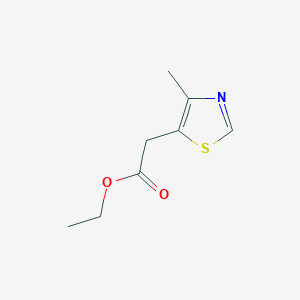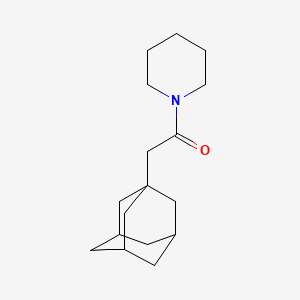![molecular formula C19H16FN3O2 B2505215 N-[3-(6-エトキシピリダジン-3-イル)フェニル]-2-フルオロベンズアミド CAS No. 922640-08-2](/img/structure/B2505215.png)
N-[3-(6-エトキシピリダジン-3-イル)フェニル]-2-フルオロベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms, and a benzamide moiety
科学的研究の応用
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
準備方法
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-fluorobenzamide typically involves several steps:
Suzuki-Miyaura Coupling: This reaction is used to form the carbon-carbon bond between the pyridazine ring and the phenyl ring.
Industrial production methods for this compound would likely involve optimization of these reactions to ensure high yield and purity, as well as scalability.
化学反応の分析
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-fluorobenzamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the pyridazine ring or the benzamide moiety.
Substitution: The fluorine atom on the benzamide moiety can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The pyridazine ring can interact with enzymes or receptors, modulating their activity. The benzamide moiety can enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-fluorobenzamide can be compared with other pyridazine derivatives:
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide: This compound has a nitro group instead of a fluorine atom, which can significantly alter its chemical and biological properties.
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-4-fluorobenzamide: This compound has a fluorine atom at a different position, which can affect its reactivity and interactions.
The uniqueness of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-fluorobenzamide lies in its specific substitution pattern, which can confer distinct properties and applications.
特性
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-2-25-18-11-10-17(22-23-18)13-6-5-7-14(12-13)21-19(24)15-8-3-4-9-16(15)20/h3-12H,2H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFZFXDWIWOWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2505136.png)

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-fluorobenzenesulfonamide](/img/structure/B2505138.png)

![2-{[(5-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2505145.png)
![(2,2-Difluoro-6-azaspiro[2.5]octan-6-yl)-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2505147.png)

![5-(3-methoxypropanoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2505150.png)
![N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride](/img/structure/B2505152.png)


![1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxyethan-1-one](/img/structure/B2505155.png)
